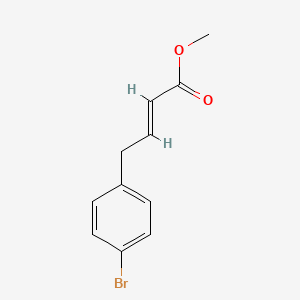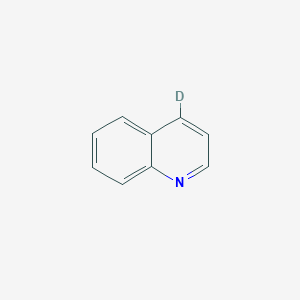
2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene is an organic compound that belongs to the class of benzyl ethers. It is characterized by the presence of a benzyloxy group attached to a brominated benzene ring with two methyl substituents. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene typically involves the bromination of 2-(Benzyloxy)-3,5-dimethylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidizing the benzyloxy group.
Major Products Formed
Substitution: Formation of new aryl-aryl or aryl-alkyl compounds.
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene in chemical reactions involves the activation of the aromatic ring through the benzyloxy group, which can stabilize intermediates during electrophilic substitution reactions. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)-1-methylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene: Similar structure but with chlorine instead of bromine, which affects its reactivity and reaction conditions.
2-(Benzyloxy)-1-iodo-3,5-dimethylbenzene: Iodine as the halogen, which can lead to different reactivity patterns due to the larger atomic size and bond strength.
Uniqueness
2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene is unique due to the presence of both the benzyloxy group and the bromine atom, which provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H15BrO |
|---|---|
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
1-bromo-3,5-dimethyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-11-8-12(2)15(14(16)9-11)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Clave InChI |
CQIDZBUTAXUYTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)

![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)

